Olmesartan-d4 Medoxomil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

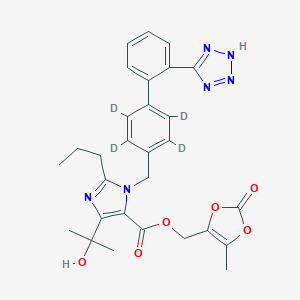

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-WQKXEYJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Deuterated Olmesartan

An In-depth Technical Guide

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to modulating their metabolic fate, potentially enhancing pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis and characterization of deuterated Olmesartan, an angiotensin II receptor antagonist. We will explore the underlying rationale for deuteration, detail a plausible synthetic pathway, and present a rigorous analytical workflow for structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the fields of pharmaceutical sciences and drug discovery.

Introduction: The Rationale for Deuterating Olmesartan

Olmesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the management of hypertension.[1][2] It is the active metabolite of the prodrug Olmesartan Medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract following oral administration.[3][4] The core mechanism of Olmesartan involves the inhibition of angiotensin II-induced vasoconstriction, thereby lowering blood pressure.[1][2]

The "deuterium switch" is a drug development strategy wherein specific hydrogen atoms in a molecule are replaced with their heavier, stable isotope, deuterium.[5] This substitution does not typically alter the drug's pharmacodynamic properties, as the molecular shape and electronic interactions remain virtually unchanged.[5] However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of bond cleavage in metabolic reactions catalyzed by enzymes, a phenomenon known as the kinetic isotope effect (KIE).[6][7][8]

For drugs cleared through oxidative metabolism, deuteration at metabolically labile sites can slow down their rate of metabolism, leading to:

-

Increased plasma exposure (AUC).

-

Longer half-life (t½).

-

Reduced formation of potentially toxic metabolites.[7]

Deuterated analogues of drugs are increasingly recognized for their potential to create "best-in-class" medicines with improved pharmacokinetic profiles.[6][9] While the specific metabolic weak points of Olmesartan are not extensively detailed in the provided literature, the alkyl side chains present potential sites for oxidative metabolism. This guide proposes a targeted deuteration of the n-propyl group on the imidazole ring, a common site for such modifications. A hexadeuterated Olmesartan (Olmesartan-d6) is frequently used as a stable isotopically labeled internal standard in bioanalytical methods, confirming its chemical stability and utility.[10][11][12]

Synthesis of Deuterated Olmesartan (Olmesartan-d6)

The synthesis of Olmesartan has been well-established in patent literature and scientific publications.[1][13][14] A common strategy involves the construction of the substituted imidazole core followed by its alkylation with the biphenylmethyl moiety. To introduce deuterium into the n-propyl side chain, a deuterated starting material can be incorporated early in the synthetic sequence.

The following protocol outlines a plausible route adapted from known synthetic processes for Olmesartan, modified to produce Olmesartan-d6.[14][15]

Proposed Synthetic Pathway

The strategy involves synthesizing the key imidazole intermediate with a deuterated propyl group and then coupling it with the protected tetrazole-biphenyl moiety.

Caption: Proposed synthetic pathway for Olmesartan-d6.

Experimental Protocol: Synthesis of Olmesartan-d6

Disclaimer: This protocol is a theoretical adaptation for instructional purposes. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-(propyl-d6)-imidazole-5-carboxylate

-

Rationale: This step builds the core imidazole ring with the deuterated side chain. The synthesis starts from a deuterated analogue of butyronitrile (or valeronitrile) and proceeds through steps analogous to those described for the non-deuterated compound.[16]

-

React butyronitrile-d7 with ethanol and HCl gas to form the corresponding ethyl butyrimidate-d7 hydrochloride.

-

Treat the imidate with ammonia to generate butyramidine-d7.

-

Condense the deuterated amidine with diethyl oxalate to form the imidazole ring system.

-

React the resulting diethyl 2-(propyl-d6)-imidazole-4,5-dicarboxylate with excess methylmagnesium chloride (Grignard reagent) to selectively add two methyl groups to one of the ester carbonyls, forming the tertiary alcohol. This yields the key intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-(propyl-d6)-imidazole-5-carboxylate.[1]

Step 2: Alkylation with Protected Biphenyl Moiety

-

Rationale: This crucial C-N bond formation connects the two major fragments of the molecule. A trityl protecting group is used for the tetrazole to prevent side reactions.[14]

-

Dissolve the deuterated imidazole intermediate from Step 1 in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen.

-

Add 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide to the reaction mixture.

-

Heat the mixture (e.g., to 60-80°C) and stir until the reaction is complete, as monitored by HPLC.

-

Perform an aqueous workup to isolate the crude protected deuterated Olmesartan ester.

Step 3: Hydrolysis and Deprotection

-

Rationale: The final steps involve removing the ethyl ester and trityl protecting groups to yield the final active pharmaceutical ingredient.[14]

-

Dissolve the product from Step 2 in a mixture of alcohol (e.g., methanol) and water.

-

Add sodium hydroxide (NaOH) solution and stir at room temperature to saponify the ethyl ester.

-

After completion, neutralize the reaction and remove the alcohol under reduced pressure.

-

To deprotect the tetrazole, treat the residue with an aqueous acid, such as 75% acetic acid or dilute HCl.[14][17] The trityl cation is stable and precipitates as trityl alcohol, which can be filtered off.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purify the crude Olmesartan-d6 by recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) to yield the final product.[14]

Characterization of Deuterated Olmesartan

Rigorous analytical characterization is essential to confirm the successful incorporation of deuterium, determine its precise location, and establish the purity of the final compound.

Analytical Workflow

The characterization process follows a logical sequence of analyses to confirm identity, structure, and purity.

Caption: A standard analytical workflow for characterizing deuterated Olmesartan.

Characterization Techniques and Expected Data

3.2.1. Mass Spectrometry (MS)

-

Purpose: To confirm the successful incorporation of the deuterium atoms by measuring the molecular weight of the synthesized compound.

-

Protocol: High-resolution mass spectrometry (HRMS) using an LC-MS system with an electrospray ionization (ESI) source is ideal.[18] The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

-

Expected Results: Olmesartan has a monoisotopic mass of approximately 446.20 g/mol . The target hexadeuterated compound (Olmesartan-d6) should exhibit a mass increase of approximately 6 Da. Bioanalytical methods have successfully used the mass transition of m/z 445.20 → 148.90 for Olmesartan and m/z 451.40 → 154.30 for Olmesartan-d6 in negative ion mode, confirming the expected mass shift.[11][12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide unambiguous proof of the deuterium location and confirm the overall chemical structure.

-

Protocol: ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher).[18][19] The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[19][20]

-

Expected Results:

-

¹H NMR: Compared to the spectrum of non-deuterated Olmesartan, the proton signals corresponding to the n-propyl group (-CH₂-CH₂-CH₃) will be significantly diminished or absent in the spectrum of Olmesartan-d6. All other signals corresponding to the rest of the molecule should remain intact, confirming the structural integrity.[21][22]

-

¹³C NMR: The carbon signals for the deuterated propyl group will still be present but may show triplet patterns due to C-D coupling and will have significantly lower intensity in proton-decoupled spectra.

-

²H (Deuterium) NMR: A deuterium NMR experiment can be performed to directly observe the deuterium signals, confirming their presence and chemical environment.

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity of the synthesized deuterated Olmesartan and to quantify any process-related impurities or residual starting materials.[17]

-

Protocol: A reverse-phase HPLC method with UV detection is typically used. A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[23][24] The method should be validated according to ICH guidelines.[25]

-

Expected Results: The deuterated Olmesartan should elute as a single major peak at a retention time nearly identical to that of non-deuterated Olmesartan. The purity is determined by the area percentage of the main peak, with a target of >99.0% for pharmaceutical-grade material.[13]

| Parameter | Technique | Expected Outcome for Olmesartan-d6 | Reference |

| Molecular Mass | LC-MS/MS (ESI-) | [M-H]⁻ ion at m/z ≈ 451.2 | [12] |

| ¹H NMR Signals | ¹H NMR (DMSO-d₆) | Absence of signals for the n-propyl group protons. | [19][20] |

| Chemical Purity | RP-HPLC (UV) | >99.0% peak area; retention time similar to Olmesartan. | [13] |

Table 1: Summary of Expected Analytical Data for Olmesartan-d6.

Conclusion and Future Perspectives

This guide has outlined a scientifically grounded approach to the synthesis and characterization of deuterated Olmesartan. By adapting established synthetic routes and employing a suite of modern analytical techniques, the successful preparation and verification of Olmesartan-d6 can be achieved with high confidence. The detailed protocols and expected outcomes provide a valuable resource for researchers aiming to produce this and other deuterated pharmaceutical compounds.

The synthesis of deuterated Olmesartan is not merely an academic exercise. It serves two primary purposes:

-

Bioanalytical Tool: As demonstrated in the literature, Olmesartan-d6 is an ideal internal standard for LC-MS based pharmacokinetic studies due to its identical chemical behavior and distinct mass.[10]

-

Therapeutic Candidate: A deuterated version of Olmesartan could potentially exhibit an improved pharmacokinetic profile due to the kinetic isotope effect, leading to more consistent drug exposure and potentially improved patient outcomes.[6][8]

Further studies would be required to perform head-to-head pharmacokinetic comparisons between Olmesartan and its deuterated analogue to fully realize its potential as a next-generation therapeutic agent.

References

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals. Annals of Pharmacotherapy, 52(8), 795-805. [Link]

-

Timmins, G. S. (2014). Deuterated drugs. Expert Opinion on Therapeutic Patents, 24(4), 371-376. [Link]

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]

-

Mirowska-Guzel, D., Wieliński, D., & Kurkowska-Jastrzębska, I. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 124-129. [Link]

-

Prajapati, B., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Journal of Chromatographic Science, 57(8), 734-744. [Link]

-

Parikh, K. (2011). Quantitative determination and validation of Olmesartan in pharmaceutical using quantitative nuclear magnetic resonance spectroscopy. World Journal of Pharmaceutical Research, 4(9), 1533-1547. [Link]

-

Tzakos, A. G., & Gerothanassis, I. P. (2015). On the Rational Drug Design for Hypertension through NMR Spectroscopy. Molecules, 20(12), 21335-21350. [Link]

-

Sawant, J. (2023). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Journal of Drug Delivery and Therapeutics, 13(5), 134-142. [Link]

-

Kumar, J., Kumar, R., & Mukharjee, P. (2011). Quantitative determination and validation of olmesartan medoxomil in pharmaceutical using quantitative nuclear magnetic resonance spectroscopy. World Journal of Pharmaceutical Research. [Link]

-

Prajapati, B. R., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Journal of Chromatographic Science, 57(8), 734-744. [Link]

-

Tzakos, A. G., & Gerothanassis, I. P. (2015). Formation of methyl ether of οlmesartan with time. ¹H NMR spectra. ResearchGate. [Link]

-

Kumar, D. S., et al. (2012). QbD based method development for simultaneous quantification for Amlodipine Besilate, Hydrochlorothiazide and Olmesartan medoxomil. Der Pharma Chemica, 4(5), 1839-1848. [Link]

-

NDA Approvals. (2013). Olmesartan. New Drug Approvals. [Link]

-

Isidori, M., et al. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Molecules, 26(11), 3230. [Link]

- Krca, S., et al. (2011). Process for the preparation of olmesartan medoxomil.

-

Wang, Y., et al. (2007). A novel synthesis of olmesartan medoxomil and examination of its related impurities. Yao Xue Xue Bao, 42(10), 1058-1063. [Link]

-

Reddy, G. P., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Journal of the Brazilian Chemical Society, 21(9), 1647-1653. [Link]

- Dolitzky, B., et al. (2006). Preparation of olmesartan medoxomil.

-

National Center for Biotechnology Information. (n.d.). Olmesartan. PubChem Compound Database. [Link]

-

Reddy, M. S., et al. (2012). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Organic Process Research & Development, 16(11), 1827-1832. [Link]

-

U.S. Food and Drug Administration. (2007). Center for Drug Evaluation and Research Application Number: 22-100. FDA. [Link]

-

National Center for Biotechnology Information. (n.d.). Olmesartan medoxomil. PubChem Compound Database. [Link]

- Cifter, U., & Akkas, T. (2011). Pharmaceutical formulations of olmesartan.

- Wang, Z., et al. (2020). Synthesis method of olmesartan intermediate.

-

Al-khedairy, E. B., et al. (2022). Formulation and Evaluation of Olmesartan Medoxomil Tablets. Processes, 10(11), 2356. [Link]

-

Kala, S. G., & Jithan, A. (2018). Solid State Characterization of Olmesartan medoximil Solid Dispersion and in-silico Formulation Design using Quality by Design. Journal of Young Pharmacists, 10(2), 151-158. [Link]

-

Venkanna, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7943779B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 16. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. wisdomlib.org [wisdomlib.org]

- 20. wjpr.net [wjpr.net]

- 21. On the Rational Drug Design for Hypertension through NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. foundryjournal.net [foundryjournal.net]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Olmesartan-d4 Medoxomil as an Internal Standard

Abstract

This technical guide provides an in-depth examination of the mechanism of action and practical application of Olmesartan-d4 Medoxomil as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Olmesartan. We delve into the foundational principles of Isotope Dilution Mass Spectrometry (IDMS), elucidating how the unique physicochemical properties of a deuterated standard enable unparalleled accuracy and precision in complex biological matrices. From correcting for sample preparation variability and mitigating unpredictable matrix effects to ensuring compliance with stringent regulatory guidelines, this guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. A detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is presented, alongside a discussion of method validation parameters, underscoring why SIL-ISs like this compound are considered the gold standard in modern bioanalysis.

Introduction: The Imperative for Precise Olmesartan Quantification

Olmesartan medoxomil is an orally administered prodrug that belongs to the angiotensin II receptor blocker (ARB) class of antihypertensive agents.[1][2][3][4] Following administration, it is rapidly and completely hydrolyzed in the gastrointestinal tract to its active metabolite, Olmesartan.[4][5][6] Olmesartan exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor effects of angiotensin II, a key regulator in the renin-angiotensin system.[3][4][7][8][9]

The accurate measurement of Olmesartan concentrations in biological matrices, such as human plasma, is paramount for a variety of critical studies in the drug development pipeline. These include:

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.[10]

-

Toxicokinetic (TK) Studies: To correlate drug exposure with toxicological findings in preclinical safety assessments.

Given the complexity of biological samples, achieving reliable and reproducible quantification presents significant analytical challenges. The presence of endogenous components can interfere with the analysis, leading to inaccurate results.[11] This necessitates a robust analytical methodology that can account for these variables, a role perfectly filled by the use of a stable isotope-labeled internal standard.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

The cornerstone of modern quantitative bioanalysis by LC-MS/MS is the principle of Isotope Dilution Mass Spectrometry (IDMS).[12] IDMS is an analytical technique that provides exceptional accuracy by using an isotopically enriched version of the analyte as an internal standard (IS).[][14][15] The procedure involves adding a known quantity of the stable isotope-labeled standard to the sample at the very beginning of the sample preparation process.[15][16]

Because the SIL-IS is chemically and physically almost identical to the analyte, it behaves in the same manner throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization.[12] Any loss of the analyte during sample processing is perfectly mirrored by a proportional loss of the SIL-IS.[12][17] The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to their mass difference.[17][18] Consequently, the final measurement is not the absolute response of the analyte, but rather the ratio of the analyte's signal to the internal standard's signal.[12][16] This ratio remains constant regardless of sample loss or signal fluctuations, enabling highly precise and accurate quantification.[12]

This compound: The Ideal Internal Standard

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[12] this compound is the ideal internal standard for Olmesartan analysis for several key reasons that form its mechanism of action.

Mechanism of Action in Bioanalysis

The power of this compound lies in its ability to act as a perfect mimic for the unlabeled analyte, thereby correcting for potential errors at every stage of the analysis.

-

Correction for Sample Preparation Variability: Biological samples require extensive cleanup (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. During these multi-step processes, it is almost inevitable that some of the analyte will be lost. Because this compound is added at the outset and has virtually identical chemical properties, it experiences the same percentage of loss as the native Olmesartan.[17] This ensures the ratio of their concentrations remains unchanged from the original sample to the final vial.

-

Correction for Matrix Effects: This is the most critical function. Matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte by the presence of co-eluting, undetected components in the sample matrix.[11][19] These effects are a major source of imprecision and inaccuracy in LC-MS assays because they can vary significantly from sample to sample.[11][19] Since this compound has the same chromatographic retention time and ionization characteristics as Olmesartan, it co-elutes and is subjected to the exact same degree of ion suppression or enhancement.[18][20] This co-elution ensures that any matrix-induced signal fluctuation affects both the analyte and the internal standard equally, preserving the integrity of their ratio.[19][20]

-

Correction for Instrument Variability: Minor fluctuations in instrument performance, such as variations in the volume of sample injected or drifts in mass spectrometer sensitivity over an analytical run, can impact the absolute signal response. By using an internal standard, these variations are normalized. A smaller injection volume or a dip in detector sensitivity will decrease the signal for both compounds proportionally, leaving the ratio—and the calculated concentration—unaffected.[12][18]

The Isotopic Advantage of Deuterium

Deuterium is the preferred isotope for labeling for several reasons:

-

Sufficient Mass Shift: The substitution of four hydrogen atoms with deuterium (as in a "-d4" standard) provides a mass increase of 4 Daltons. This difference is easily resolved by modern tandem mass spectrometers, preventing any signal overlap or "crosstalk" between the analyte and the internal standard.

-

Minimal Change in Physicochemical Properties: Despite the mass difference, the substitution has a negligible effect on the compound's polarity and chemical reactivity. This ensures that the deuterated standard co-elutes with the analyte during chromatography, which is a prerequisite for effective matrix effect correction.[20]

-

High Isotopic Purity: As recommended by regulatory bodies like the FDA, it is crucial that the labeled standard has high isotopic purity and is free from the unlabeled analyte.[21] This prevents the internal standard from artificially inflating the measured concentration of the analyte.

Practical Application: A Validated Bioanalytical Workflow

The following section outlines a typical, robust protocol for the quantification of Olmesartan in human plasma using this compound as the internal standard. This workflow is designed to be validated according to regulatory guidelines.

Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olmesartan and this compound reference standards in methanol to prepare individual stock solutions.

-

Working Calibration Standards: Serially dilute the Olmesartan stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for spiking into blank plasma, covering the desired calibration range (e.g., 5 to 2500 ng/mL).[1][2]

-

Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

Step 1: Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 25 µL of the working internal standard solution (Olmesartan-d4) to every tube (except for blank matrix samples) and vortex briefly.

-

Step 3: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

-

Step 4: Vortex vigorously for 1 minute.

-

Step 5: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Step 6: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Step 7: Inject directly or dilute with water if necessary before injection into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following table summarizes typical instrumental parameters for the analysis.

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or Waters Acquity UPLC |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start at 10% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 10% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | SCIEX API 5500 or Waters Xevo TQ-S |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Olmesartan) | m/z 445.2 → 207.1 |

| MRM Transition (Olmesartan-d4) | m/z 449.2 → 211.1 |

| IonSpray Voltage | -4500 V |

| Source Temperature | 550°C |

Note: The exact MRM transitions may vary slightly based on instrument tuning and fragmentation patterns. The transitions listed are common examples.

Method Validation According to Regulatory Standards

A bioanalytical method intended for use in regulated studies must undergo rigorous validation to demonstrate its reliability.[21] The use of a SIL-IS like this compound is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) because it greatly facilitates meeting the stringent acceptance criteria.[1][21][22]

The table below summarizes key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Response should be ≥5x the blank response. Accuracy within ±20%, Precision ≤20% CV.[23] |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For QC samples at low, medium, and high concentrations, accuracy should be within ±15% of nominal, and precision (CV) should be ≤15%. |

| Matrix Effect | The direct or indirect alteration of analyte response due to co-eluting matrix components.[11] | The IS-normalized matrix factor across different lots of matrix should have a CV ≤15%.[24] |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stored QC samples should be within ±15% of nominal values. |

The use of this compound is particularly crucial for passing the matrix effect assessment. By normalizing the analyte response to the IS response, the method demonstrates robustness and reliability across different sources of biological matrix.[24]

Conclusion

The mechanism of action of this compound as an internal standard is rooted in the fundamental principles of isotope dilution. Its near-identical physicochemical properties to the unlabeled analyte make it the perfect mimic, enabling it to comprehensively correct for errors introduced during sample preparation, chromatographic analysis, and mass spectrometric detection. By compensating for sample loss and, most critically, unpredictable matrix effects, it ensures that the ratio of analyte-to-internal standard response remains a true and constant measure of the analyte's concentration. This capability establishes this compound not just as a tool, but as the "gold standard" for generating the highly accurate, precise, and defensible data required to support drug development and ensure regulatory compliance.[12][24]

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google AI.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Google AI.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.

- Isotope Dilution Mass Spectrometry (IDMS). (n.d.). Alfa Chemistry.

- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. (2025). BenchChem.

- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.

- Isotope dilution. (2025, December 13). Britannica.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.

- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration.

- A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation. (2025). BenchChem.

- Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

- Isotope dilution. (n.d.). Wikipedia.

- Musijowski, J., et al. (2015). LC-MS method for determination of olmesartan in human plasma. PeerJ PrePrints.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Journal of Analytical Atomic Spectrometry.

- Ye, Y., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental Health Perspectives.

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC.

- Musijowski, J., et al. (2015). LC-MS method for determination of olmesartan in human plasma. ResearchGate.

- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). Journal of the American Society for Mass Spectrometry.

- LC–MS–MS Determination of Olmesartan in Human Plasma. (n.d.). Semantic Scholar.

- Trufelli, H., et al. (2011). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis.

- Kumar, A., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology.

- A novel synthesis of olmesartan medoxomil and examination of its related impurities. (n.d.). PubMed.

- Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect.

- Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency, Japan.

- BIOANALYTICAL METHOD FOR QUANTITATIVE DETERMINATION OF OLMESARTAN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2024, October 25). ResearchGate.

- Formulation and Characterization of Olmesartan medoxomil as a Nanoparticle. (n.d.). Research Journal of Pharmacy and Technology.

- PRODUCT MONOGRAPH NRA-OLMESARTAN. (2020, May 15).

- Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.

- Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. (n.d.). Semantic Scholar.

- OLMESARTAN MEDOXOMIL. (n.d.). Pfizer.

- Preparation and Characterization of Olmesartan Medoxomil-Loaded Polymeric Mixed Micelle Nanocarrier. (2025, February 15). Pharmaceutics.

- Scott, L. J., & McCormack, P. L. (2008). Olmesartan medoxomil: current status of its use in monotherapy. Journal of Hypertension.

- Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. (2025, August 10). ResearchGate.

- Olmesartan. (n.d.). PubChem.

- Lofrese, J. J., & Goldenberg, M. M. (2023). Olmesartan. In StatPearls. StatPearls Publishing.

- A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker. (n.d.). PubMed.

- Stability of Olmesartan Medoxomil Extemporaneous Suspensions. (n.d.). International Journal of Pharmaceutical Compounding.

- Solid State Characterization of Olmesartan medoximil Solid Dispersion and in-silico Formulation Design using Quality by Design. (2021). Journal of Young Pharmacists.

- Formulation and Evaluation of Olmesartan Medoxomil Tablets. (2022, November 15). Pharma Excipients.

Sources

- 1. peerj.com [peerj.com]

- 2. researchgate.net [researchgate.net]

- 3. Olmesartan medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 15. Isotope dilution - Wikipedia [en.wikipedia.org]

- 16. osti.gov [osti.gov]

- 17. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texilajournal.com [texilajournal.com]

- 21. fda.gov [fda.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pmda.go.jp [pmda.go.jp]

- 24. tandfonline.com [tandfonline.com]

Physical and chemical properties of Olmesartan-d4 Medoxomil

<An In-Depth Technical Guide to Olmesartan-d4 Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker.[] It is widely prescribed for the management of hypertension.[2] Olmesartan Medoxomil itself is a prodrug that is rapidly hydrolyzed to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract. The incorporation of four deuterium atoms into the biphenyl moiety of the molecule provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering critical insights for researchers and professionals in drug development and analysis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | [] |

| Synonyms | This compound, CS-866-d4, Benicar-d4, Olmetec-d4 | [][5] |

| CAS Number | 1127298-55-8 | |

| Molecular Formula | C29H26D4N6O6 | [][5] |

| Molecular Weight | 562.61 g/mol | [5] |

| Appearance | White to light yellowish-white powder or crystalline solid | [][6] |

| Melting Point | Approximately 180°C (for unlabeled Olmesartan Medoxomil) | [7][8] |

| Solubility | Practically insoluble in water. Soluble in DMSO and methanol (slightly). Soluble in ethanol and dimethyl formamide (DMF). | [][9][10] |

| Storage | Store at -20°C | [][11] |

Structural Elucidation

The chemical structure of this compound is depicted below. The four deuterium atoms are located on the biphenyl ring attached to the imidazole core.

Caption: Chemical structure of this compound.

Pharmacology and Mechanism of Action

This compound, being a deuterated analog, is expected to exhibit the same mechanism of action as its non-deuterated counterpart. Olmesartan Medoxomil is a prodrug that is hydrolyzed to the active metabolite, olmesartan, which then acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in various tissues, including vascular smooth muscle and the adrenal gland.[12][13] This binding leads to vasoconstriction and the release of aldosterone, which in turn promotes sodium and water retention, further increasing blood pressure.[12][13]

AT1 Receptor Blockade

Olmesartan selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its pressor effects.[13] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][12] The action of olmesartan is independent of the pathway of angiotensin II synthesis.[6]

Caption: Mechanism of action of Olmesartan via the RAAS pathway.

Synthesis and Impurities

The synthesis of Olmesartan Medoxomil involves a multi-step process.[14] A novel synthetic route has been developed to improve yield and purity.[14] During the synthesis, several impurities can be formed, including regio-isomers and byproducts from side reactions.[14] The control of these impurities is critical to ensure the quality and safety of the final product.[15][16][17] Common impurities include Olmesartan acid, the active metabolite, and various process-related impurities.[18]

Synthetic Workflow Overview

A generalized synthetic workflow for Olmesartan Medoxomil is presented below. The synthesis of the deuterated analog would follow a similar pathway with the introduction of deuterated starting materials at the appropriate step.

Caption: Generalized synthetic workflow for Olmesartan Medoxomil.

Analytical Methodologies

The accurate quantification of this compound, particularly in biological matrices, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[19][20][21]

High-Performance Liquid Chromatography (HPLC)

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Olmesartan Medoxomil involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[20][21][22] UV detection is commonly set at around 250-270 nm.[20][21] Stability-indicating HPLC methods have been developed to separate the drug from its degradation products.[23][24]

Example HPLC Protocol

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[22]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.4).[22]

-

Column Temperature: 40°C.[22]

-

Injection Volume: 10 µL.[22]

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water. For tablet analysis, crush the tablets, dissolve in the mobile phase, sonicate, and centrifuge before injection.[20] For plasma samples, a protein precipitation step followed by solvent evaporation and reconstitution is typically required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For bioanalytical applications requiring high sensitivity and selectivity, LC-MS is the method of choice. This compound serves as an ideal internal standard in these assays due to its identical chromatographic behavior and distinct mass-to-charge ratio (m/z) compared to the unlabeled drug.

Conceptual LC-MS Workflow

Caption: Conceptual workflow for bioanalysis using LC-MS with this compound as an internal standard.

Stability

The stability of Olmesartan Medoxomil has been investigated under various stress conditions. It is susceptible to degradation under acidic and alkaline hydrolysis and oxidative conditions.[23][25] The primary degradation product is the active metabolite, olmesartan acid.[25][26] The drug is relatively stable under thermal and photolytic stress.[25] Extemporaneous suspensions of Olmesartan Medoxomil have been found to be chemically and physically stable for up to 90 days at both room temperature and under refrigeration.[26][27]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Olmesartan Medoxomil in biological matrices. A thorough understanding of its physicochemical properties, pharmacological action, synthesis, and analytical behavior is paramount for its effective use in research and drug development. This guide provides a foundational understanding of these key aspects, empowering scientists to confidently utilize this stable isotope-labeled standard in their analytical workflows.

References

-

OLMESARTAN MEDOXOMIL - Pfizer. (n.d.). Retrieved from [Link]

- Warner, G. T., & Jarvis, B. (2002). Olmesartan medoxomil. Drugs, 62(9), 1345-1353.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Olmesartan Medoxomil? Retrieved from [Link]

-

Certara. (n.d.). Population Pharmacokinetics of Olmesartan Following Oral Administration of Its Prodrug, Olmesartan Medoxomil: In Healthy Volunteers and Hypertensive Patients. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Olmesartan Medoxomil used for? Retrieved from [Link]

-

Drugs.com. (2025, November 10). Olmesartan Monograph for Professionals. Retrieved from [Link]

- Laverman, G., & Navis, G. (2002). Population pharmacokinetics of olmesartan following oral administration of its prodrug, olmesartan medoxomil: in healthy volunteers and hypertensive patients. Clinical Pharmacokinetics, 41(1), 15-26.

-

Pharmaffiliates. (n.d.). olmesartan medoxomil and its Impurities. Retrieved from [Link]

- Patel, J. K., Patel, R. P., Amin, A. F., & Patel, M. M. (2011). Solubility and dissolution rate enhancement of olmesartan medoxomil by complexation and development of mouth dissolving tablets. Journal of Pharmaceutical Sciences and Research, 3(8), 1396.

- Wang, Y., Zhang, H., & Chen, Y. (2010). [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 45(10), 1258–1263.

-

National Center for Biotechnology Information. (n.d.). Olmesartan. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Olmesartan medoxomil in the below solvents. Retrieved from [Link]

- Allen, L. V., & Erickson, M. A. (2018). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. International Journal of Pharmaceutical Compounding, 22(4), 344–347.

- Reddy, P. P., Reddy, G. M., Reddy, M. P., & Reddy, M. S. (2012). A competent and commercially viable process for the synthesis of the anti-hypertensive drug olmesartan medoxomil. Beilstein Journal of Organic Chemistry, 8, 1599–1604.

-

SynZeal. (n.d.). Olmesartan Impurities. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Retrieved from [Link]

-

TSI Journals. (n.d.). Enhancement of Solubility and Dissolution Rate of Olmesartan Medoxomil by Solid Dispersion Technique. Retrieved from [Link]

- Lee, J. H., Park, Y. J., & Kim, D. D. (2012). Solubilized formulation of olmesartan medoxomil for enhancing oral bioavailability. Archives of Pharmacal Research, 35(1), 147–152.

-

Veeprho. (n.d.). Olmesartan Impurities and Related Compound. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Olmesartan Medoxomil EP Impurities. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : Ethyl Olmesartan Medoxomil-d4. Retrieved from [Link]

- El-Gindy, A., Emara, S., & Shaaban, H. (2010). RP-LC and HPTLC methods for the determination of olmesartan medoxomil and hydrochlorothiazide in combined tablet dosage forms. Journal of the Chilean Chemical Society, 55(2), 249-253.

- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2010). Simultaneous quantitative analysis of olmesartan medoxomil and amlodipine besylate in plasma by high-performance liquid chromatography technique.

-

PubMed. (n.d.). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Olmesartan medoxomil. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014, January 28). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. Retrieved from [Link]

- Google Patents. (n.d.). CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow.

-

Omsynth Lifesciences Pvt. Ltd. (n.d.). This compound : CAS No.1127298-55-8. Retrieved from [Link]

-

MDPI. (2022, November 15). Formulation and Evaluation of Olmesartan Medoxomil Tablets. Retrieved from [Link]

-

Veeprho. (n.d.). Olmesartan-D4 | CAS 1420880-41-6. Retrieved from [Link]

Sources

- 2. What is Olmesartan Medoxomil used for? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. omsynth.com [omsynth.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Olmesartan medoxomil | CAS#:144689-63-4 | Chemsrc [chemsrc.com]

- 8. Formulation and Evaluation of Olmesartan Medoxomil Tablets [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. idosi.org [idosi.org]

- 11. Olmesartan-d4 CAS#: 1420880-41-6 [amp.chemicalbook.com]

- 12. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 13. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. veeprho.com [veeprho.com]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. RP-LC and HPTLC Methods for the Determination of Olmesartan Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 24. ijpsr.com [ijpsr.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Certificate of Analysis for Olmesartan-d4 Medoxomil

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of a Certified Internal Standard

In the landscape of pharmaceutical analysis, particularly in quantitative bioanalysis using mass spectrometry, the reliability of data is fundamentally anchored to the quality of the internal standard. Olmesartan-d4 Medoxomil, a stable isotope-labeled (SIL) analogue of the antihypertensive prodrug Olmesartan Medoxomil, serves as an ideal internal standard.[1][2] Its chemical behavior is nearly identical to the unlabeled analyte, yet it is distinguishable by mass, allowing it to compensate for variability during sample preparation and analysis.[3][4]

This guide provides an in-depth deconstruction of a typical Certificate of Analysis (CoA) for this compound. We will move beyond a simple checklist of specifications to explore the causality behind each analytical test, the interpretation of the data, and the authoritative standards that govern its certification. Understanding the CoA is not merely a procedural formality; it is a critical exercise in due diligence that ensures the integrity and reproducibility of experimental outcomes.

Physicochemical and Structural Characterization: Confirming Identity

The first section of any CoA establishes the fundamental identity of the material. This is not a trivial step; it is the bedrock upon which all other quality attributes are built.

Core Properties

A certified reference material begins with a clear description of its physical and chemical properties. These identifiers serve as the initial checkpoint for verification.

| Parameter | Typical Specification | Significance & Rationale |

| Appearance | White to off-white crystalline powder | Provides a simple, immediate visual check against gross contamination or degradation. |

| Molecular Formula | C₂₉H₂₆D₄N₆O₆ | Defines the exact elemental composition, including the four deuterium atoms that provide the mass shift from the parent molecule.[5] |

| Molecular Weight | ~562.61 g/mol | Confirms the theoretical mass based on the molecular formula and is a critical parameter for mass spectrometry.[5] |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in aqueous buffers | Informs proper handling and preparation of stock solutions for analytical assays.[6][7] Poor solubility can lead to inaccurate concentration preparations. |

Spectroscopic Confirmation

Spectroscopic techniques provide an unambiguous "fingerprint" of the molecule, confirming that the atomic arrangement matches the intended structure.

-

Mass Spectrometry (MS): This is the cornerstone of identity confirmation for a SIL standard. The analysis must show a molecular ion peak consistent with the deuterated structure (e.g., [M+H]⁺ at m/z ~563.6). The absence of a significant signal at the mass of the unlabeled olmesartan medoxomil is crucial for verifying isotopic incorporation.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While MS confirms mass, NMR confirms the precise molecular structure. The ¹H NMR spectrum should be consistent with the structure of olmesartan medoxomil, with the key difference being the diminished or absent signals corresponding to the positions of deuterium labeling. This confirms not only the identity but also the location of the isotopic labels.[8]

Purity and Potency: The Quantitative Core of the CoA

This section addresses the two most critical questions for a researcher: "How pure is this material?" and "How much of it is actually the target compound?" These are distinct but related attributes, determined through a battery of orthogonal analytical techniques.

The diagram below illustrates the comprehensive workflow for certifying the purity and potency of a reference standard like this compound.

Chromatographic Purity by HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for assessing the presence of organic impurities.[9][10]

-

Why it's used: This technique separates the main compound (this compound) from any process-related impurities or degradation products.[10] The presence of a UV chromophore in the molecule allows for sensitive detection at specific wavelengths, such as 250 nm or 256 nm.[6][11]

-

What to look for on the CoA: A purity value, typically expressed as a percentage (e.g., ≥98%). This is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Experimental Protocol: Representative HPLC Purity Method

-

System: A UPLC or HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 15 cm, 5-µm packing L1) is commonly used.[11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate or formic acid) and a solvent like acetonitrile is typical.[12][13]

-

Flow Rate: Approximately 1.0 mL/min.[11]

-

Detection: UV at 250 nm.[11]

-

Sample Preparation: Prepare a solution of this compound in a suitable diluent (e.g., acetonitrile/water) at a concentration of ~0.05 mg/mL.[11]

-

System Suitability: Before analysis, inject a standard solution to verify system performance. Key parameters include resolution between the main peak and any known impurities, and the relative standard deviation of replicate injections, which should be NMT 2.0%.[14]

-

Analysis: Inject the sample solution and integrate all peaks above the reporting threshold defined by ICH guidelines (e.g., 0.05%).[15]

Isotopic Purity

For a SIL standard, isotopic purity is as important as chemical purity. It defines the percentage of the material that contains the desired number of deuterium atoms.

-

Why it's critical: A high isotopic purity ensures a strong, clean signal for the internal standard and minimizes any potential cross-talk with the analyte's mass channel in an MS detector. A mass difference of at least 3 mass units is generally required to prevent spectral overlap.[16]

-

How it's measured: Mass spectrometry is used to determine the distribution of isotopic species. The CoA should report the percentage of the d4 species relative to other species (d0, d1, d2, d3). A typical specification is ≥99% for the desired d4 isotopologue.[8]

Residual Solvents by GC-HS

Residual solvents are organic volatile impurities left over from the manufacturing process.[17][18] Their control is a matter of safety and analytical integrity.

-

Why it's necessary: Solvents can be toxic and may interfere with analytical assays.[10] Regulatory guidelines like USP <467> and ICH Q3C provide strict limits based on the solvent's toxicity.[17][18][19]

-

How it's done: Headspace Gas Chromatography (GC-HS) is the standard method. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.

-

CoA Specification: The CoA will list any detected solvents and state that they are below the limits specified in USP <467> for Class 1, 2, or 3 solvents.[19][20]

Water Content by Karl Fischer Titration

Water is not an impurity in the traditional sense but can affect the true concentration of the standard if not accounted for.

-

Why it's measured: To allow for an accurate, anhydrous calculation of the compound's potency. Water content is a critical parameter for materials sold by weight.[21]

-

Methodology: Karl Fischer titration is the definitive method for water determination in pharmaceuticals due to its high specificity and accuracy.[22][23][24] It is a chemical titration based on a reaction between iodine and water.[22]

-

CoA Specification: Reported as a weight percentage (e.g., ≤0.5%).

Assay and Potency Determination

The "Assay" or "Potency" value is the ultimate measure of the quality of the reference standard. It represents the proportion of the material, by mass, that is the pure, active compound. It is often determined by one of two methods.

Quantitative NMR (qNMR)

qNMR is a primary analytical method recognized by pharmacopeias for its ability to provide a direct, accurate measurement of a compound's concentration without needing a specific reference standard of the same compound.[25][26]

-

Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to it.[27] By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated.[25][27]

-

Why it's authoritative: qNMR is highly selective and does not rely on response factors like chromatography.[25] It provides a direct measure of the molar quantity of the analyte.

Mass Balance

This is a calculation-based approach that determines the assay by subtracting all measured impurities from 100%.

Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water Content) - (% Residual Solvents)

This method relies on the accuracy of the other orthogonal tests. The diagram below illustrates the relationship between these tests and the quality attributes they confirm.

Conclusion: A Commitment to Analytical Excellence

The Certificate of Analysis for this compound is more than a specification sheet; it is a narrative of scientific rigor. Each test, from basic appearance to advanced qNMR, is a chapter in the story of this material's journey to becoming a trusted analytical standard. For the researcher, a thorough understanding of the CoA transforms it from a piece of paper into a powerful tool, providing the confidence and assurance needed to generate high-quality, reproducible data that can withstand the highest levels of scientific and regulatory scrutiny. The validation of analytical procedures is a cornerstone of this process, ensuring that every method used is fit for its intended purpose.[28][29][30][31]

References

-

Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA). Retrieved from [Link]

-

The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments. Retrieved from [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. Retrieved from [Link]

-

Karl Fischer Moisture Analysis. Pacific BioLabs. Retrieved from [Link]

-

USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). Retrieved from [Link]

-

USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. Retrieved from [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA. Retrieved from [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

-

FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Retrieved from [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]

-

Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Retrieved from [Link]

-

Olmesartan Medoxomil. (2012, June 5). USP. Retrieved from [Link]

-

Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]

-

467 RESIDUAL SOLVENTS. (2019, September 27). USP-NF. Retrieved from [Link]

-

Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

-

FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

-

Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

-

Olmesartan Medoxomil Tablets. (2019, January 25). USP-NF. Retrieved from [Link]

-

Amlodipine and Olmesartan Medoxomil Tablets. (2021, March 26). USP-NF. Retrieved from [Link]

-

Olmesartan Medoxomil Analysis Protocol. Scribd. Retrieved from [Link]

-

Meeting System Suitability for USP Amlodipine and Olmesartan Medoxomil Tablets Assay and Organic Impurities. Phenomenex. Retrieved from [Link]

-

Certificate of Analysis-Olmesartan medoxomil. Retrieved from [Link]

-

Olmesartan Medoxomil. USP-NF. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Semantic Scholar. Retrieved from [Link]

-

Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research. Retrieved from [Link]

-

Olmesartan Medoxomil. PubChem - NIH. Retrieved from [Link]

-

Formulation and Characterization of Olmesartan medoxomil as a Nanoparticle. RJPT. Retrieved from [Link]

-

PRODUCT MONOGRAPH PrACH-OLMESARTAN Olmesartan Medoxomil Tablets. (2020, July 13). Retrieved from [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

-

olmesartan medoxomil and its Impurities. Pharmaffiliates. Retrieved from [Link]

-

General Properties of Olmesartan Medoxomil and Green Solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. abmole.com [abmole.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. jpionline.org [jpionline.org]

- 11. scribd.com [scribd.com]

- 12. uspnf.com [uspnf.com]

- 13. uspnf.com [uspnf.com]

- 14. phenomenex.com [phenomenex.com]

- 15. database.ich.org [database.ich.org]

- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 17. uspnf.com [uspnf.com]

- 18. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. scispec.co.th [scispec.co.th]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 23. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 24. pacificbiolabs.com [pacificbiolabs.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 27. emerypharma.com [emerypharma.com]

- 28. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 29. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 30. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 31. biopharminternational.com [biopharminternational.com]

The Analytical Standard: A Technical Guide to Commercial Olmesartan-d4 Medoxomil Reference Standards

Introduction: The Critical Role of Isotopic Labeling in Bioanalysis

In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug molecules in biological matrices is paramount. Olmesartan medoxomil, a potent angiotensin II receptor blocker, is widely prescribed for the management of hypertension.[1][2] Its prodrug nature necessitates a deep understanding of its pharmacokinetic profile, which in turn relies on robust and precise bioanalytical methods.[3][4] Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[5][6]

At the heart of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). Olmesartan-d4 Medoxomil, a deuterated analog of the active metabolite's precursor, serves as the ideal internal standard for the quantification of olmesartan in biological samples.[7] Its chemical and physical properties closely mirror those of the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in extraction efficiency and matrix effects, leading to highly accurate and precise quantification. This guide provides an in-depth technical overview of commercially available this compound reference standards, their qualification, and their application in a validated bioanalytical workflow.

Understanding the Reference Standard: Beyond Purity

A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[8] For a deuterated standard like this compound, several key parameters beyond chemical purity are critical for its function as a reliable internal standard in demanding bioanalytical applications.

Key Attributes of a High-Quality this compound Reference Standard:

-

Chemical Purity: The percentage of the desired compound, free from organic and inorganic impurities. This is typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or MS detection.

-

Isotopic Purity: The percentage of the molecule that contains the specified number of deuterium atoms (in this case, four). It is crucial to minimize the presence of unlabeled (d0) or lesser-deuterated species, as these can interfere with the quantification of the analyte.

-

Isotopic Enrichment: A measure of the abundance of the deuterated isotope at the labeled positions. High isotopic enrichment ensures a distinct mass difference between the analyte and the internal standard, preventing cross-talk in the mass spectrometer.

-

Identity and Structure: Confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to ensure the correct chemical structure and the specific location of the deuterium labels.

-

Certificate of Analysis (CoA): A critical document provided by the supplier that details the characterization of the reference standard, including its purity, isotopic enrichment, identity, storage conditions, and expiration date.[9][10]

Commercial Suppliers of this compound Reference Standard

A number of reputable suppliers provide this compound reference standards. Researchers should carefully evaluate the provided Certificate of Analysis to ensure the material meets the stringent requirements of their bioanalytical method validation according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11]

| Supplier | Product Name | CAS Number | Molecular Formula | Purity (Typical) | Isotopic Enrichment (Typical) | Notes |

| LGC Standards | This compound | 1420880-41-6 | C29H26D4N6O6 | >98% | Not explicitly stated, requires CoA review | A well-established supplier of reference materials.[12][13] |

| Pharmaffiliates | Ethyl Olmesartan Medoxomil-d4 | Not Available | C30H28D4N6O6 | >98% | Not explicitly stated, requires CoA review | Offers a range of olmesartan impurities and stable isotopes.[14] |

| Veeprho | Olmesartan-D4 | 1420880-41-6 | C24H22D4N6O3 | >98% | Not explicitly stated, requires CoA review | Provides a deuterium-labeled analog for use as an internal standard.[7] |

| MedChemExpress | Olmesartan-d4 | 1420880-41-6 | C24H22D4N6O3 | 98.83% | 99.11% (d4=96.47%) | Provides detailed CoA with HPLC purity and isotopic enrichment.[15] |

Note: The information in this table is based on publicly available data and may vary by batch. It is imperative to consult the specific Certificate of Analysis for the purchased lot.

Workflow for the Validation of a New this compound Reference Standard

Upon acquiring a new lot of this compound reference standard, it is crucial to perform an in-house validation to ensure its suitability for the intended bioanalytical method. This process verifies the identity, purity, and concentration of the standard.

Experimental Workflow for Reference Standard Validation

Caption: Workflow for the validation of a new reference standard.

Detailed Protocol for Validation

1. Preparation of Stock and Working Solutions:

-

Objective: To prepare accurate and precise solutions of the this compound reference standard.

-

Procedure:

-

Accurately weigh a suitable amount of the this compound reference standard (e.g., 1.0 mg) using a calibrated analytical balance.

-

Dissolve the standard in a known volume of an appropriate solvent (e.g., methanol) to create a stock solution of a specific concentration (e.g., 1 mg/mL).[16]

-